(-)-Longifolene

Beschreibung

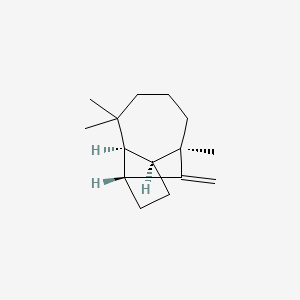

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1S,2R,7R,9R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |

InChI |

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m0/s1 |

InChI-Schlüssel |

PDSNLYSELAIEBU-XPCVCDNBSA-N |

SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

Isomerische SMILES |

C[C@@]12CCCC([C@H]3[C@@H]1CC[C@H]3C2=C)(C)C |

Kanonische SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Sesquiterpene: A Technical Guide to the Natural Sources and Isolation of (-)-Longifolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Longifolene, a tricyclic sesquiterpene hydrocarbon, is a fascinating natural product that has garnered significant interest in the scientific community. Its unique bridged chemical structure and presence in various natural sources make it a valuable chiral building block in synthetic chemistry and a subject of study for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrences of this compound and detailed methodologies for its isolation and purification, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, particularly within the resin of various pine species. It is also present in some lower plants like fungi and liverworts.[1][2]

Higher Plants (Pinaceae)

The most abundant natural source of this compound is the oleoresin of several species of pine trees (Pinus). Among these, Pinus roxburghii (also known as Chir pine or Pinus longifolia) is a particularly rich source.[2] The essential oil and turpentine derived from this species can contain significant amounts of longifolene.

| Natural Source | Plant Part | Method of Extraction | This compound Content (%) | Reference |

| Pinus roxburghii (Chir Pine) | Oleoresin (Turpentine) | Steam Distillation | Up to 20% | [1] |

| Pinus roxburghii | Oleoresin | Superheated Steam Distillation (160°C) | Yield of 19.92% essential oil | [3][4] |

| Pinus ponderosa | Needles | Hydrodistillation | Variable, often minor component | [5] |

| Pinus contorta | Needles | Hydrodistillation | Minor component | [5] |

| Pinus flexilis | Needles | Hydrodistillation | Minor component | [5] |

| Pinus massoniana | Needles | Steam Distillation | Component of essential oil | [6] |

| Pinus sylvestris | Needles | Hydrodistillation | Component of essential oil | [7][8] |

Fungi and Liverworts

While found in smaller quantities, the enantiomer (+)-longifolene has been reported in certain fungi and liverworts.[1][2] The specific species and the yields are less documented compared to pine sources.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources, primarily pine oleoresin, involves a multi-step process that begins with the extraction of the essential oil followed by purification techniques to isolate the target compound.

Extraction of Essential Oil: Steam Distillation

Steam distillation is the primary method for extracting the volatile components, including this compound, from the oleoresin of pine trees.

Experimental Protocol: Steam Distillation of Pinus roxburghii Oleoresin

-

Sample Preparation: Freshly collected oleoresin from Pinus roxburghii is used as the starting material.

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is assembled. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Charging the Still: The oleoresin is placed in the biomass flask. The boiling flask is filled with distilled water.

-

Distillation Process:

-

Heat the boiling flask to generate steam.

-

The steam passes through the oleoresin, causing the volatile compounds to vaporize.

-

The mixture of steam and volatile compounds travels to the condenser.

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.

-

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

-

Separation: The essential oil, being less dense than water, forms a layer on top. The aqueous layer is drained off, and the essential oil is collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Yield: The yield of essential oil from Pinus roxburghii oleoresin can be up to 19.92% using superheated steam distillation.[3][4]

Caption: General workflow for the isolation and purification of this compound.

Purification of this compound

The crude essential oil obtained from steam distillation is a complex mixture of terpenes. Further purification is necessary to isolate this compound.

Fractional distillation under reduced pressure is a key step to separate this compound from other terpenes with different boiling points. This method is particularly effective for separating the high-boiling point fraction containing sesquiterpenes.[9]

Experimental Protocol: Fractional Vacuum Distillation of Turpentine Oil

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, a condenser, and receiving flasks is assembled.

-

Charging the Flask: The crude turpentine oil is placed in the round-bottom distillation flask.

-

Distillation Conditions:

-

Pressure: The system is evacuated to a reduced pressure, typically in the range of 5-10 mmHg. Lowering the pressure reduces the boiling points of the compounds, preventing thermal degradation.

-

Heating: The distillation flask is gradually heated using a heating mantle.

-

Reflux Ratio: A suitable reflux ratio is maintained to ensure efficient separation.

-

-

Fraction Collection:

-

The distillate is collected in fractions based on the boiling point at the given pressure.

-

The initial fractions will contain lower-boiling monoterpenes.

-

As the temperature rises, the fraction containing this compound (boiling point ~118-120 °C at 10 mmHg) is collected.

-

-

Monitoring: The composition of the collected fractions is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the longifolene-rich fraction. A purity of over 92% can be achieved through this method.[9]

For achieving high purity, the longifolene-rich fraction obtained from distillation can be further purified using preparative column chromatography.

Experimental Protocol: Preparative Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh) is commonly used as the stationary phase.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The longifolene-rich fraction is concentrated and loaded onto the top of the silica gel column.

-

Elution:

-

Mobile Phase: A non-polar solvent like n-hexane or a mixture of n-hexane and a slightly more polar solvent (e.g., ethyl acetate) in a low percentage is used as the mobile phase.

-

Elution Mode: Isocratic elution with n-hexane is often sufficient to separate the non-polar this compound from more polar oxygenated terpenes.

-

-

Fraction Collection: Fractions are collected sequentially as the mobile phase passes through the column.

-

Analysis: The composition of each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS.

-

Pooling and Concentration: Fractions containing pure this compound are pooled together, and the solvent is removed under reduced pressure to yield the purified compound.

Caption: Diagram of the preparative column chromatography process.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of this compound in essential oil samples and purified fractions.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Dilute the essential oil or purified fraction in a suitable volatile solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

GC-MS System: An Agilent or similar GC-MS system equipped with a capillary column is used.

-

Column: A non-polar capillary column, such as HP-5MS (5% phenyl methyl siloxane), is suitable for separating terpenes. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL, with a split ratio (e.g., 1:50 or 1:100).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 4 °C/min.

-

Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative percentage of this compound is calculated from the peak area in the total ion chromatogram using the area normalization method. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

-

Conclusion

This compound is a readily available natural product, with Pinus roxburghii being its most significant source. The isolation of this valuable sesquiterpene can be efficiently achieved through a combination of steam distillation for initial extraction, followed by fractional vacuum distillation and preparative column chromatography for purification. The purity and quantity of the isolated this compound can be accurately determined using GC-MS analysis. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to isolate and utilize this compound in their respective fields of study, from synthetic chemistry to drug discovery.

References

- 1. Longifolene - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Chemical composition, antioxidant, and antimicrobial activities of P. roxburghii oleoresin essential oils extracted by steam distillation, superheated steam, and supercritical fluid CO2 extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDENTIFICATION AND QUANTIFICATION OF PINE NEEDLE ESSENTIAL OIL FROM DIFFERENT HABITATS AND SPECIES OF CHINA BY GC-MS AND GC METHOD | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 7. researchgate.net [researchgate.net]

- 8. Verification of Chromatographic Profile of Primary Essential Oil of Pinus sylvestris L. Combined with Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104744406A - Method for preparing epoxy caryophyllene from heavy turpentine oil and separating longifolene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biosynthesis Pathway of Tricyclic Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of tricyclic sesquiterpenes, focusing on the enzymatic mechanisms and experimental methodologies used to elucidate these complex pathways. The content is designed to be a valuable resource for professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction to Tricyclic Sesquiterpene Biosynthesis

Tricyclic sesquiterpenes are a diverse class of natural products characterized by their complex, three-ring carbocyclic skeletons. These compounds exhibit a wide range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Their biosynthesis is a fascinating example of enzymatic catalysis, where a single linear precursor, farnesyl pyrophosphate (FPP), is transformed into intricate polycyclic structures by a class of enzymes known as sesquiterpene synthases (STSs).

The formation of these complex molecules is initiated by the ionization of FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations, rearrangements, and quenching reactions, all orchestrated within the active site of the STS enzyme. The precise control exerted by the enzyme's three-dimensional structure dictates the stereochemistry and final structure of the tricyclic sesquiterpene product.

This guide will delve into the biosynthesis of three specific tricyclic sesquiterpenes: presilphiperfolan-8β-ol, Δ⁶-protoilludene, and longiborneol, catalyzed by the sesquiterpene synthases BcBOT2, DbPROS, and CLM1, respectively[1][2].

The General Biosynthetic Pathway

The biosynthesis of tricyclic sesquiterpenes begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway can be broadly categorized into three main stages: initiation, cyclization/rearrangement, and termination.

Initiation: Formation of the Farnesyl Cation

The reaction is initiated by the enzyme-mediated removal of the pyrophosphate group from FPP, a process that is typically facilitated by divalent metal ions like Mg²⁺ coordinated by conserved aspartate-rich motifs in the enzyme's active site. This step generates a highly reactive allylic farnesyl cation.

Cyclization and Rearrangement Cascade

The farnesyl cation is then guided by the topology of the enzyme's active site to undergo a series of intramolecular electrophilic attacks of the carbocation on the double bonds of the carbon chain. This results in the formation of the first and subsequent rings. The resulting cyclic carbocation intermediates can then undergo further complex rearrangements, including hydride shifts and Wagner-Meerwein rearrangements, to form the final tricyclic scaffold.

Termination

The reaction cascade is terminated by either a deprotonation event, leading to a neutral sesquiterpene hydrocarbon, or by quenching the final carbocation with a nucleophile, often a water molecule, to produce a sesquiterpene alcohol.

Specific Biosynthetic Pathways

The following sections detail the proposed biosynthetic pathways for presilphiperfolan-8β-ol, Δ⁶-protoilludene, and longiborneol.

Biosynthesis of Presilphiperfolan-8β-ol by BcBOT2

The biosynthesis of presilphiperfolan-8β-ol by the enzyme BcBOT2 is a well-studied example of a complex cyclization cascade.

Biosynthesis of Δ⁶-Protoilludene by DbPROS

The enzyme DbPROS catalyzes the formation of Δ⁶-protoilludene, another intricate tricyclic sesquiterpene.

Biosynthesis of Longiborneol by CLM1

CLM1 is responsible for the synthesis of longiborneol, which involves a different set of cyclization and rearrangement steps.

Quantitative Data

Table 1: Product Distribution of Wild-Type and Mutant Sesquiterpene Synthases

| Enzyme/Mutant | Major Product(s) | Minor Product(s) | Reference |

| BcBOT2 (WT) | Presilphiperfolan-8β-ol | - | [1][2] |

| BcBOT2 (Mutant A) | Shunt Product 1, Shunt Product 2 | Presilphiperfolan-8β-ol | [1][2] |

| DbPROS (WT) | Δ⁶-Protoilludene | - | [1][2] |

| DbPROS (Mutant B) | Shunt Product 3 | Δ⁶-Protoilludene | [1][2] |

| CLM1 (WT) | Longiborneol | - | [1][2] |

| CLM1 (Mutant C) | Shunt Product 4, Shunt Product 5 | Longiborneol | [1][2] |

Note: The specific identities of mutants A, B, and C and the shunt products are detailed in the primary literature[1][2]. This table serves as a template for organizing such data.

Experimental Protocols

The elucidation of tricyclic sesquiterpene biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Expression and Protein Purification of Sesquiterpene Synthases

This protocol describes the expression of His-tagged sesquiterpene synthases in E. coli and their purification using immobilized metal affinity chromatography (IMAC).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Longifolene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a naturally occurring tricyclic sesquiterpene. The information is presented to support research, development, and application of this versatile hydrocarbon.

Chemical Structure and Identification

This compound is a chiral molecule with a complex, bridged tricyclic skeleton.[1] It is a member of the sesquiterpenoid class of organic compounds.[2]

-

IUPAC Name : (1R,2S,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.0²,⁹]undecane[3]

-

Synonyms : junipene, kuromatsuene[5]

Physical Properties

This compound is typically a colorless to pale yellow, viscous oily liquid at room temperature.[1][7] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [4][6] |

| Molar Mass | 204.36 g/mol | [6] |

| Appearance | Colorless to pale yellow oily liquid | [1][7] |

| Boiling Point | 254-256 °C at 706 mmHg; 126-127 °C at 15 mmHg | [5][6] |

| Density | 0.928 g/cm³ | [4][6] |

| Refractive Index (n²⁰/D) | 1.5040 | [5] |

| Optical Rotation ([α]¹⁸/D) | +42.73° (for the (+)-enantiomer) | [2][5] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, and other organic solvents.[5][8][9][10] | |

| Flash Point | 101 °C | [4] |

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Longifolene exhibits characteristic absorption bands for C-H stretching and bending vibrations typical of alkanes and alkenes. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for identification.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the complex carbon skeleton and the presence of the exocyclic methylene group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of Longifolene shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification in complex mixtures.[12]

Chemical Properties and Reactivity

This compound's unique tricyclic structure, while lacking functional groups, imparts interesting reactivity.[1]

-

Reaction with Borane : It reacts with borane to form dilongifolylborane, which is a useful chiral hydroborating agent in asymmetric synthesis.[1][5][6]

-

Isomerization : Under acidic conditions, Longifolene can undergo rearrangement to form isolongifolene.[13]

-

Total Synthesis : The complex structure of Longifolene has made it a challenging target for total synthesis, with notable syntheses developed by Corey, McMurry, and others.[14][15][16][17][18] These syntheses often involve key steps like the de Mayo reaction, Simmons-Smith cyclopropanation, and various fragmentation and rearrangement reactions.[14][19]

Experimental Protocols

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical constants of this compound.

-

Boiling Point : The boiling point is determined by distillation at atmospheric or reduced pressure, measuring the temperature at which the liquid and vapor phases are in equilibrium.

-

Density : The density is measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index : A refractometer is used to measure the refractive index of the liquid sample at a specific temperature and wavelength (typically the sodium D-line).

-

Optical Rotation : The optical rotation is measured using a polarimeter. A solution of known concentration is prepared in a suitable solvent (e.g., benzene), and the angle of rotation of plane-polarized light is measured at a specific wavelength and path length.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : A thin film of the neat liquid is placed between two salt (e.g., NaCl) plates and analyzed using an IR spectrometer.[11] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Mass Spectrometry (MS) : The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation from any impurities. Electron ionization is a common method for generating the mass spectrum.[3]

Logical Relationships

The following diagram illustrates the relationship between the structure of this compound and its key properties and applications.

References

- 1. Longifolene Good Sents Woody perfumery [essentialoil.in]

- 2. Showing Compound Longifolene (FDB005805) - FooDB [foodb.ca]

- 3. Longifolene | C15H24 | CID 1796220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Longifolene | 475-20-7 | FL40142 | Biosynth [biosynth.com]

- 5. Longifolene [drugfuture.com]

- 6. Longifolene - Wikipedia [en.wikipedia.org]

- 7. aosennewmaterial.com [aosennewmaterial.com]

- 8. longifolene, 475-20-7 [thegoodscentscompany.com]

- 9. imexcoglobal.com [imexcoglobal.com]

- 10. Longifolene - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. Longifolene [webbook.nist.gov]

- 13. Cas 1135-66-6,Isolongifolene | lookchem [lookchem.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. synarchive.com [synarchive.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. synarchive.com [synarchive.com]

- 18. Synthesis of Longifolene through retrosynthestic analysis. | PPTX [slideshare.net]

- 19. researchgate.net [researchgate.net]

Initial Screening of (-)-Longifolene: A Technical Guide to its Biological Activities

Introduction: (-)-Longifolene is a naturally occurring tricyclic sesquiterpene hydrocarbon, primarily found in the high-boiling fraction of certain pine resins.[1][2] Its unique and complex chemical structure has prompted significant interest in its potential pharmacological applications.[1] This technical guide provides an in-depth overview of the initial biological activity screenings of this compound, focusing on its cytotoxic, anti-inflammatory, antifungal, insecticidal, and antibacterial properties. The document details the experimental protocols used in these preliminary studies, presents quantitative data in a structured format, and illustrates key workflows and pathways to support further research and drug development endeavors.

Cytotoxic Activity

Initial screenings have revealed that this compound possesses cytotoxic potential against various human cancer cell lines. Notably, it has demonstrated selective activity, showing less toxicity towards healthy non-cancerous cells.[3][4]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified using IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference Compound |

| DU-145 | Prostate Cancer | 78.64 | Doxorubicin |

| SCC-29B | Oral Cancer | 88.92 | Doxorubicin |

| Vero | Normal Kidney Cells | 246.3 | Doxorubicin |

Table 1: Cytotoxicity of this compound against various cell lines.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., DU-145, SCC-29B) and normal cell lines (e.g., Vero) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 10, 20, 40, 80, 160, 320 µg/mL). The cells are then treated with these concentrations for a specified period (e.g., 24-48 hours). A positive control (e.g., Doxorubicin) and a vehicle control are included.[3]

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells with active mitochondrial dehydrogenase to convert the yellow MTT into purple formazan crystals.[3]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple-colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for assessing the cytotoxicity of this compound via MTT assay.

Anti-inflammatory Activity

This compound has been identified as an active anti-inflammatory constituent in essential oils. Studies have shown its ability to modulate the expression of key pro-inflammatory cytokines.[5][6]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects were measured by the compound's ability to reduce the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated rat basophilic leukemia (RBL-2H3) cells.

| Inflammatory Marker | Effect | Positive Control |

| IL-4 mRNA Expression | Significant Decrease | Dexamethasone |

| IL-13 mRNA Expression | Significant Decrease | Dexamethasone |

| β-hexosaminidase Release | Inhibition | Dexamethasone |

Table 2: Summary of the anti-inflammatory effects of this compound.[5][6]

Experimental Protocol: Cellular Anti-inflammatory Assay

-

Cell Culture: RBL-2H3 cells are cultured in a suitable medium and maintained under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour). Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS). A positive control group is treated with a known anti-inflammatory drug like dexamethasone.

-

RNA Extraction and qRT-PCR: After incubation (e.g., 4 hours), total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine genes, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[5]

-

β-hexosaminidase Release Assay: To measure degranulation, a marker of the allergic inflammatory response, the cell supernatant is collected. The activity of β-hexosaminidase released into the supernatant is measured using a colorimetric assay.[5][6]

-

Data Analysis: The relative mRNA expression of the target genes is normalized to a housekeeping gene. The percentage of inhibition of cytokine expression and β-hexosaminidase release is calculated by comparing the results from this compound-treated cells to the LPS-stimulated control cells.

Visualizations: Anti-inflammatory Screening

Caption: Experimental workflow for screening anti-inflammatory activity.

Caption: Inhibition of LPS-induced cytokine production by this compound.

Antifungal and Antibacterial Activity

While this compound itself shows limited antimicrobial activity, its derivatives and autoxidation products exhibit significant potential.[7][8] Various studies have synthesized novel compounds from this compound and screened them against a panel of plant pathogenic fungi and bacteria.

Quantitative Antifungal Data

The antifungal activity of novel this compound-derived diacylhydrazine compounds was evaluated against several plant pathogenic fungi.

| Fungal Species | Compound | Inhibition Rate (%) at 50 µg/mL | Positive Control (Chlorothalonil) |

| Physalospora piricola | 5a | 97.5 | 92.9 |

| Colletotrichum orbiculare | 5a | 80.5 | 75.0 |

| Alternaria solani | 5a | 72.1 | 45.0 |

| Gibberella zeae | 5a | 67.1 | 58.3 |

| Rhizoctonia solani | 5b | 73.5 | - |

Table 3: Antifungal activity of selected this compound derivatives.[9]

Antibacterial Spectrum

Derivatives of this compound have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[10]

| Bacterial Species | Gram Stain | Activity |

| Staphylococcus aureus | Positive | Inhibitory Effect |

| Escherichia coli | Negative | Inhibitory Effect |

| Klebsiella pneumoniae | Negative | Inhibitory Effect |

| Proteus vulgaris | Negative | Inhibitory Effect |

| Pseudomonas aeruginosa | Negative | Inhibitory Effect |

Table 4: Antibacterial spectrum of this compound derivatives.[10]

Experimental Protocol: Agar Dilution Method for Antifungal Screening

-

Compound Preparation: The test compounds derived from this compound are dissolved in a solvent like acetone to create a stock solution.

-

Media Preparation: The stock solution is mixed with molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.[9]

-

Fungal Inoculation: A mycelial disc of a specific diameter (e.g., 4 mm) is taken from the edge of an actively growing fungal culture and placed at the center of the prepared PDA plates.

-

Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 24 ± 1°C) for a period that allows for significant growth in the control plate (e.g., 48-72 hours).[9]

-

Data Analysis: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for screening the antimicrobial activity of compounds.

Insecticidal Activity

This compound and its derivatives have also been screened for insecticidal properties, showing promise in the control of various agricultural pests. Furthermore, it plays a role in nature as a volatile that can attract insects.[11][12]

Spectrum of Insecticidal Activity

| Target Insect | Observed Effect |

| Aphids | Good inhibitory activity; can be killed by derivatives. |

| Rice Planthoppers | Can be killed by derivatives. |

| Mosquitoes (Aedes, Anopheles, Culex) | Attractant (facilitates infection by entomopathogenic fungi). |

Table 5: Summary of insecticidal and related activities of this compound and its derivatives.[10][12]

Experimental Protocol: General Insecticidal Screening

-

Insect Rearing: A healthy population of the target insect (e.g., aphids) is maintained on host plants under controlled laboratory conditions.

-

Compound Application: A solution of the this compound derivative is prepared at various concentrations. The compound can be applied through different methods, such as:

-

Leaf-dip method: Leaves of the host plant are dipped in the test solution, allowed to dry, and then infested with insects.

-

Topical application: A small, measured droplet of the solution is applied directly to the dorsal surface of the insect.

-

-

Exposure and Observation: The treated insects are kept in a controlled environment. Mortality counts are recorded at specific time intervals (e.g., 24, 48, 72 hours). A control group treated only with the solvent is included.

-

Data Analysis: The percentage of mortality is calculated for each concentration, correcting for any mortality in the control group (e.g., using Abbott's formula). Dose-response data can be used to calculate lethal concentration (LC₅₀) or lethal dose (LD₅₀) values.

Visualization: Insecticidal Screening Workflow

Caption: General workflow for screening the insecticidal activity of compounds.

The initial biological screenings of this compound and its synthetic derivatives demonstrate a broad spectrum of potential therapeutic and agrochemical applications. The compound exhibits promising selective cytotoxicity against cancer cells, notable anti-inflammatory effects through cytokine modulation, and serves as a valuable scaffold for developing potent antifungal, antibacterial, and insecticidal agents. The detailed protocols and summarized data presented in this guide serve as a foundational resource for researchers and drug development professionals to further explore the mechanisms of action and optimize the therapeutic potential of this versatile natural product.

References

- 1. Longifolene | 475-20-7 | FL40142 | Biosynth [biosynth.com]

- 2. Longifolene - Wikipedia [en.wikipedia.org]

- 3. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal activity of longifolene and its autoxidation products [agris.fao.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN106588772B - Heavy turpentine longifolene derivative and preparation and application thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Engineered Metarhizium fungi produce longifolene to attract and kill mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chirality and Optical Rotation of Longifolene Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chiral properties of Longifolene enantiomers and their corresponding optical rotation. It is designed to serve as a comprehensive resource, offering detailed quantitative data, experimental protocols, and visual representations of key concepts and workflows.

Introduction to Chirality and Optical Activity

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images.[1][2] These non-superimposable mirror images are known as enantiomers.[1] A key physical property that distinguishes enantiomers is their optical activity: the ability to rotate the plane of plane-polarized light.[3][4][5][6] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted as (-) or l) by an equal magnitude.[4][5] A mixture containing equal amounts of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[1][5]

Longifolene is a tricyclic sesquiterpene hydrocarbon that exists as a pair of enantiomers.[7][8] The naturally occurring enantiomer, primarily found in certain pine resins, is (+)-Longifolene.[7][8] Its counterpart, (-)-Longifolene, is found in smaller quantities in some fungi and liverworts.[7][8]

Quantitative Data on Optical Rotation

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the solvent, and the concentration of the solution.[4][9] The specific rotation of the Longifolene enantiomers is presented in the table below.

| Enantiomer | Specific Rotation [α] | Wavelength | Temperature | Solvent | Concentration |

| (+)-Longifolene | +42.73° | Not Specified | 25 °C (Standard State) | Not Specified | Not Specified |

| This compound | -42.73° | Not Specified | 25 °C (Standard State) | Not Specified | Not Specified |

Note: The data is based on values reported for materials in their standard state.[7][8] For precise measurements, it is crucial to control and report all experimental parameters.

Experimental Protocol for Determining Optical Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter.[4][9][10] The following is a generalized protocol for determining the specific rotation of a Longifolene enantiomer.

Materials and Equipment

-

Polarimeter (manual or digital)

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter sample tube (of a known path length, e.g., 1 dm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Sample of (+)-Longifolene or this compound

-

High-purity solvent (e.g., ethanol or chloroform, to be determined based on solubility and transparency to the light source)

-

Distilled water

Procedure

-

Instrument Preparation:

-

Sample Preparation:

-

Accurately weigh a known mass of the Longifolene enantiomer.

-

Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.[9]

-

-

Measurement:

-

Thoroughly clean and dry the polarimeter sample tube.[11]

-

Rinse the tube with a small amount of the prepared solution.

-

Carefully fill the sample tube with the solution, ensuring there are no air bubbles in the light path.[11][12]

-

Place the filled sample tube into the polarimeter's sample chamber.[11]

-

Observe the light through the eyepiece (for manual polarimeters) or read the digital display.

-

Rotate the analyzer until the two halves of the visual field have equal intensity (for manual instruments) or until a stable reading is obtained.[13]

-

Record the observed angle of rotation (α). Take multiple readings and calculate the average.[11]

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot's law formula:[9] [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

-

Reporting:

-

Report the calculated specific rotation along with the temperature, wavelength of light used, solvent, and concentration.

-

Visualizing Key Concepts and Workflows

Relationship Between Longifolene Enantiomers and Optical Rotation

The following diagram illustrates the relationship between the chiral center in Longifolene, the resulting enantiomers, and their opposite effect on plane-polarized light.

Caption: Relationship of Longifolene enantiomers to their optical rotation.

Experimental Workflow for Polarimetry

This diagram outlines the sequential steps involved in the experimental determination of the optical rotation of a Longifolene sample.

Caption: Workflow for determining optical rotation via polarimetry.

Conclusion

The distinct optical rotations of (+)- and this compound are a direct consequence of their chiral nature. Understanding and accurately measuring this property is crucial for the identification, characterization, and quality control of these enantiomers in various scientific and industrial applications, including organic synthesis and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers working with these and other chiral molecules.

References

- 1. Optical rotation - Wikipedia [en.wikipedia.org]

- 2. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 3. Properties of Enantiomers and Optical Activity [moodle.tau.ac.il]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Longifolene - Wikipedia [en.wikipedia.org]

- 8. medkoo.com [medkoo.com]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. tnu.in [tnu.in]

- 13. scribd.com [scribd.com]

The Enigmatic Presence of (-)-Longifolene in Fungi and Liverworts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Longifolene is a tricyclic sesquiterpene hydrocarbon, the enantiomer of the more commonly occurring (+)-longifolene found in higher plants, particularly pines. While (+)-longifolene has been the subject of extensive research, its mirror image, this compound, presents a more elusive target, found in small quantities within specific fungi and liverworts.[1] This guide provides a comprehensive overview of the current knowledge regarding the occurrence of this compound in these organisms, detailed experimental protocols for its study, and a proposed biosynthetic pathway.

Occurrence of this compound

The presence of this compound in fungi and liverworts is a fascinating example of stereochemical diversity in nature. Unlike the abundant (+)-longifolene in pine resins, this compound is typically found in minor amounts. The liverwort Scapania undulata is one of the few species explicitly identified as containing this compound. While its presence in certain fungi is noted in the literature, specific fungal species are not well-documented in publicly available research.

Table 1: Documented Occurrence of this compound

| Kingdom | Phylum/Division | Species | Reported Amount |

| Plantae | Marchantiophyta (Liverworts) | Scapania undulata | Small amounts |

| Fungi | - | Not specified in literature | Small amounts |

Experimental Protocols

The study of this compound necessitates robust methods for its extraction, isolation, and identification, often in the presence of a complex mixture of other secondary metabolites. The following protocols are adapted from established methods for sesquiterpene analysis in fungi and liverworts.

Protocol 1: Extraction of Sesquiterpenes from Liverworts

This protocol is suitable for the extraction of volatile and semi-volatile compounds, including this compound, from liverwort tissues.

1. Sample Preparation:

- Freshly collected liverwort material should be cleaned of any debris and gently blotted dry.

- For dried material, ensure it is free from fungal or bacterial contamination.

- Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen to prevent degradation of volatile compounds.

2. Extraction:

- Solvent Extraction:

- Transfer the powdered tissue to a flask and add a suitable organic solvent such as n-hexane, diethyl ether, or a mixture of hexane and ethyl acetate. The choice of solvent can be optimized based on the target compound's polarity.

- Perform the extraction at room temperature with constant agitation for several hours or overnight.

- Alternatively, use ultrasonication for a shorter extraction time (e.g., 30-60 minutes).

- Filter the extract to remove solid plant material.

- Steam Distillation/Hydrodistillation:

- This method is suitable for obtaining essential oils rich in volatile sesquiterpenes.

- Place the plant material in a distillation apparatus with water and gently heat to produce steam, which carries the volatile compounds.

- Condense the steam and collect the essential oil layer.

3. Concentration:

- Concentrate the solvent extract under reduced pressure using a rotary evaporator at a low temperature (e.g., 30-40°C) to avoid the loss of volatile components.

- The resulting crude extract can be used for further analysis.

Protocol 2: Extraction of Sesquiterpenes from Fungal Cultures

This protocol is designed for the extraction of intracellular and extracellular sesquiterpenes from fungal mycelia and liquid culture media.

1. Fungal Cultivation:

- Grow the fungal species of interest in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) or on solid agar plates.

- Incubate under optimal conditions for fungal growth and secondary metabolite production.

2. Extraction:

- Extracellular Metabolites (from liquid culture):

- Separate the fungal mycelium from the culture broth by filtration.

- Perform liquid-liquid extraction on the filtrate using a non-polar solvent like ethyl acetate or hexane. Repeat the extraction multiple times for better recovery.

- Intracellular Metabolites (from mycelia):

- Lyophilize (freeze-dry) the mycelia to remove water.

- Grind the dried mycelia into a fine powder.

- Extract the powdered mycelia with a suitable solvent (e.g., methanol, ethyl acetate, or hexane) using sonication or maceration.

- Filter the extract to remove mycelial debris.

3. Concentration and Purification:

- Combine the extracellular and intracellular extracts if desired.

- Concentrate the extract using a rotary evaporator.

- The crude extract can be further purified using column chromatography on silica gel or other chromatographic techniques to isolate this compound.

Protocol 3: GC-MS Analysis for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation for GC-MS:

- Dissolve the crude or purified extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration.

- If necessary, derivatization can be performed, although it is generally not required for sesquiterpene hydrocarbons.

- For chiral analysis, a chiral GC column is necessary to separate the enantiomers.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC):

- Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for general sesquiterpene analysis. For chiral separation, a cyclodextrin-based chiral column (e.g., β-DEX™ or γ-DEX™) is required.

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

- Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).

- Carrier Gas: Helium or hydrogen at a constant flow rate.

- Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

- Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

- Scan Range: Typically m/z 40-400 for sesquiterpenes.

3. Data Analysis:

- Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of longifolene is characterized by a molecular ion peak at m/z 204 and other characteristic fragment ions.

- Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The peak area of this compound in the sample can then be used to determine its concentration.

Signaling and Biosynthetic Pathways

The biosynthesis of sesquiterpenes in both fungi and liverworts originates from farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) pathway. While the detailed enzymatic steps for this compound are not fully elucidated, it is hypothesized to follow a pathway analogous to that of (+)-longifolene, with the key difference being the stereochemical control exerted by the specific terpene synthase enzyme.

Liverworts, in particular, are known to possess a unique class of terpene synthases known as microbial terpene synthase-like (MTPSL) enzymes, which may be responsible for the production of enantiomeric forms of terpenes not commonly found in higher plants.

Caption: Proposed biosynthetic pathway of this compound.

Experimental and Logical Workflows

The investigation of this compound from a natural source follows a logical progression from sample collection to final analysis and characterization.

Caption: General experimental workflow for this compound analysis.

Conclusion

The study of this compound in fungi and liverworts is an emerging area of natural product chemistry. While its occurrence is documented, quantitative data remains scarce, highlighting a significant gap in the current literature. The protocols and pathways outlined in this guide provide a robust framework for researchers to further investigate this intriguing sesquiterpene. Future research, particularly the identification and characterization of the elusive this compound synthase, will be crucial in unraveling the complete biosynthetic pathway and understanding its ecological significance. Such advancements could pave the way for novel applications in fragrance, biofuel, and pharmaceutical development.

References

(-)-Longifolene discovery and historical context in terpene chemistry

An In-depth Technical Guide to (-)-Longifolene: Discovery, Historical Context, and Chemical Synthesis

Abstract

This compound, a tricyclic sesquiterpene, stands as a landmark molecule in the history of natural products chemistry. First isolated from the resin of Pinus longifolia, its complex, bridged structure posed a significant challenge for the chemical community in the mid-20th century. The elucidation of its structure and its subsequent total synthesis were pivotal achievements that not only showcased the power of emerging analytical and synthetic methodologies but also helped to solidify fundamental principles in terpene chemistry and retrosynthetic analysis. This guide provides a comprehensive overview of the discovery of this compound, its place within the broader historical context of terpene chemistry, its biosynthesis, and the key experimental protocols that defined its legacy.

Historical Context: The Golden Age of Terpene Chemistry

The discovery and study of this compound occurred during a transformative period for organic chemistry. The late 19th and early 20th centuries saw pioneering work that brought order to the vast and complex class of compounds known as terpenes.

-

The Isoprene Rule : The foundation of terpene chemistry was laid by Otto Wallach, who received the Nobel Prize in 1910 for his systematic classification of terpenes from essential oils.[1][2] He recognized that these molecules were built from common five-carbon building blocks.[1][2]

-

Biogenetic Isoprene Rule : Leopold Ruzicka expanded upon Wallach's work, proposing the "biogenetic isoprene rule," which explained how these C5 isoprene units are linked together (typically head-to-tail) to form the diverse skeletons of monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), and so on.[1][3] Ruzicka's contributions, which were instrumental in understanding the biosynthesis of steroids and terpenes, were recognized with the Nobel Prize in Chemistry in 1939.[1]

It was within this exciting intellectual landscape, where the fundamental rules governing natural product structure were being deciphered, that this compound emerged as a formidable and intriguing synthetic target.

Discovery and Structure Elucidation

This compound was first isolated in 1920 by J. L. Simonsen from the high-boiling fraction of Indian turpentine oil, derived from the Himalayan pine, Pinus longifolia (now known as Pinus roxburghii).[4][5] The compound, an oily liquid hydrocarbon with the molecular formula C15H24, was found to constitute 5-10% of the oil.[4][5]

While its presence was known for decades, its intricate, bridged tricyclic structure was not confirmed until 1953 by R. H. Moffett, D. Rogers, P. Naffa, and G. Ourisson through chemical degradation and the dawn of spectroscopic techniques.[5] The complex arrangement of its carbon skeleton, devoid of functional groups to guide chemical intuition, made its structural elucidation a significant puzzle.[6]

Physicochemical and Spectroscopic Data

The quantitative properties of (+)-longifolene, the enantiomer commonly found in higher plants, are well-documented.[4] The (-)-enantiomer shares these physical properties but exhibits an opposite optical rotation.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [4][5] |

| Molar Mass | 204.36 g/mol | [4] |

| Appearance | Oily, viscous liquid | [4][5] |

| Density | 0.928 - 0.9319 g/cm³ at 18-20 °C | [4][5] |

| Boiling Point | 254-256 °C at 706 mmHg | [4][5] |

| Optical Rotation [α]D | (+)-Longifolene: +42.73° this compound: -42.73° | [4] |

| Refractive Index (nD20) | 1.5040 | [5] |

| Key Mass Spec (EI) Fragment | m/z 161 | [7] |

Biosynthesis of this compound

The biosynthesis of longifolene is a classic example of a cationic polycyclization cascade, a common strategy in terpene synthesis. The pathway begins with the universal C15 precursor, farnesyl diphosphate (FPP).[4]

The key steps are:

-

Initiation : Loss of the pyrophosphate group from FPP (1) generates an allylic carbocation.

-

First Cyclization : The distal alkene attacks the carbocation, forming a macrocyclic intermediate (3).

-

Hydride Shift : A 1,3-hydride shift occurs to form a more stable tertiary carbocation (4).

-

Further Cyclizations : Two subsequent intramolecular cyclizations form the complex tricyclic core.

-

Final Rearrangement : A final 1,2-alkyl migration from intermediate (6) establishes the longifolene skeleton and regenerates the double bond, yielding the final product (7).[4]

Landmark Total Synthesis: The Corey Approach

The total synthesis of longifolene was a coveted prize in organic chemistry. The successful route, reported by E.J. Corey and his team in 1961 (racemic) and 1964 (enantioselective), is a masterclass in synthetic strategy and is considered a cornerstone of retrosynthetic analysis.[5][8][9]

Corey's strategy involved logically "disconnecting" the target molecule at strategic bonds to reveal simpler, more manageable precursor molecules. This approach highlighted the power of identifying key bond formations that could construct the complex carbon skeleton efficiently.[10]

The key transformation was an intramolecular Michael addition to form a crucial C-C bond, constructing the bridged ring system.[11] However, this critical cyclization step proved to be low-yielding (10-20%) after extensive experimentation, highlighting the challenges of the synthesis.[11] The synthesis of the precursor for this key step began from a derivative of the well-known Wieland-Miescher ketone.[11]

Other notable syntheses were later developed, including a biomimetic, cation-driven approach by W.S. Johnson and an elegant route by Oppolzer and Godel utilizing a photochemical [2+2] cycloaddition known as the de Mayo reaction.[12][13]

Experimental Protocols

General Protocol for Isolation from Natural Sources

The isolation of this compound from pine resin follows standard procedures for separating non-polar secondary metabolites from complex mixtures.

-

Extraction : The raw oleoresin or plant material (e.g., Pinus roxburghii resin) is first extracted with a non-polar solvent like n-hexane or dichloromethane to dissolve the terpenes and other lipids.[14][15]

-

Fractional Distillation : The crude extract is subjected to fractional distillation under reduced pressure. Longifolene, being a sesquiterpene, is found in the high-boiling point fraction (e.g., 126-127 °C at 15 mmHg).[5]

-

Chromatography : For higher purity, the enriched fraction is subjected to column chromatography on silica gel.[16][17]

-

Analysis and Characterization : Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.[14] The structure and purity of the isolated longifolene are confirmed using:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm the molecular weight (204.35 g/mol ) and characteristic fragmentation pattern.[7][18]

-

NMR Spectroscopy (¹H and ¹³C) : To confirm the carbon skeleton and proton environments.[14]

-

Polarimetry : To determine the optical rotation and confirm the enantiomeric form ([α]D = -42.73° for the levorotatory isomer).[4]

-

Key Steps in Corey's Total Synthesis of (±)-Longifolene

The following outlines some of the critical reaction types employed in Corey's landmark synthesis, demonstrating the chemical transformations required.[11][19]

-

Ring Size Modification : The synthesis began with a Wieland-Miescher ketone analogue, which has a six-membered ring that needed to be expanded to the seven-membered ring present in longifolene. This was a multi-step process.[11]

-

Wittig Reaction : An exocyclic methylene group, a common feature in terpenes, was introduced using the Wittig reaction on a ketone intermediate.[19]

-

Michael Addition (Key Step) : The crucial bond formation involved an intramolecular Michael addition. The precursor (61) was treated with a base (e.g., triethylamine in ethylene glycol at high temperature) to induce the cyclization, forming the bridged bicyclic system of intermediate (80).[11][19]

-

Carbonyl Group Removal (Wolff-Kishner Reduction) : A ketone carbonyl group was removed using the Wolff-Kishner reduction (hydrazine, NH₂NH₂, and a strong base like sodium in ethylene glycol at high temperature).[19]

-

Methyl Group Introduction : The final methyl group was added by treating a ketone intermediate with an organometallic reagent like methyllithium (MeLi).[19]

-

Final Olefination : The exocyclic methylene group of longifolene was formed in the final step via dehydration of a tertiary alcohol using thionyl chloride (SOCl₂) and pyridine.[19]

Conclusion

This compound is more than just a natural product; it is a historical icon in organic chemistry. Its discovery came at a time when the rules of terpene structure were just being written, and its complex, non-functionalized skeleton provided a perfect canvas for testing the limits of structural elucidation and synthetic strategy. The successful total synthesis by E.J. Corey and others not only conquered a formidable molecular challenge but also helped to usher in the era of logical, retrosynthesis-based planning that now defines modern organic synthesis. The story of longifolene remains a vital case study for researchers and professionals in chemical and drug development, illustrating the profound interplay between natural product chemistry, synthetic innovation, and the evolution of scientific thought.

References

- 1. muzablends.com [muzablends.com]

- 2. jm-distro.com [jm-distro.com]

- 3. Terpene - Wikipedia [en.wikipedia.org]

- 4. Longifolene - Wikipedia [en.wikipedia.org]

- 5. Longifolene [drugfuture.com]

- 6. Synthesis of Longifolene through retrosynthestic analysis. | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Longifolene [blueline.ucdavis.edu]

- 14. msipublishers.com [msipublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. synarchive.com [synarchive.com]

The Enigmatic Stereochemistry of Natural (-)-Longifolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longifolene, a tricyclic sesquiterpene hydrocarbon, is a well-known natural product, primarily recognized in its dextrorotatory, (+), form, which is abundantly found in the resins of various pine species. However, the existence of its enantiomer, (-)-longifolene, in the natural world, specifically within certain fungi and liverworts, presents a fascinating case study in stereochemistry. This technical guide provides an in-depth exploration of the stereochemistry and absolute configuration of natural this compound, offering valuable insights for researchers in natural product chemistry, stereoselective synthesis, and drug development.

Stereochemical Framework of Longifolene

The rigid, bridged tricyclic skeleton of longifolene possesses a complex and well-defined three-dimensional structure with four stereogenic centers. The absolute configuration of the more common (+)-longifolene, isolated from pine resin, has been unequivocally established as (1R,2S,7S,9S)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane. Natural this compound is the nonsuperimposable mirror image of this molecule.

Based on the established configuration of the (+) enantiomer, the absolute configuration of natural this compound is assigned as (1S,2R,7R,9R)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane . This assignment is supported by its equal and opposite optical rotation.

Quantitative Stereochemical Data

The primary quantitative measure distinguishing the enantiomers of longifolene is their specific optical rotation. The data is summarized in the table below.

| Property | (+)-Longifolene (from Pinus spp.) | This compound (from fungi and liverworts) |

| Specific Rotation | +42.73° | -42.73° |

| Absolute Configuration | (1R,2S,7S,9S) | (1S,2R,7R,9R) |

Experimental Protocols for Stereochemical Determination

While the absolute configuration of natural this compound is deduced from its enantiomeric relationship with the well-characterized (+)-isomer, the definitive experimental proof would rely on a combination of isolation, spectroscopic analysis, and potentially, chemical correlation or total synthesis. Below are the detailed methodologies for the key experiments that would be cited in such a study.

Isolation of this compound from Natural Sources

Objective: To isolate pure this compound from fungal or liverwort sources.

Protocol:

-

Extraction: Air-dried and powdered fungal biomass or liverwort thalli are subjected to exhaustive extraction with a non-polar solvent such as n-hexane or diethyl ether at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude essential oil.

-

Fractionation: The crude oil is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane followed by mixtures of n-hexane and ethyl acetate).

-

Purification: Fractions containing longifolene, as identified by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), are combined and further purified by preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to isolate the pure enantiomer.

-

Characterization: The purified compound is characterized by its spectroscopic data (1H NMR, 13C NMR, MS) and its optical rotation is measured using a polarimeter.

Determination of Absolute Configuration by X-ray Crystallography of a Derivative

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of this compound. As longifolene is an oil, a crystalline derivative is required.

Protocol:

-

Derivative Synthesis: this compound is converted to a crystalline derivative, for example, by hydroboration-oxidation to longifolol, followed by esterification with a heavy-atom-containing carboxylic acid (e.g., p-bromobenzoic acid). This introduces a heavy atom necessary for the anomalous dispersion experiment.

-

Crystallization: Single crystals of the heavy-atom derivative are grown by slow evaporation from a suitable solvent system (e.g., ethanol-water, acetone-hexane).

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically using Cu Kα radiation. It is crucial to collect data with sufficient redundancy to accurately measure the intensities of Bijvoet pairs.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is refined, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.

Chiroptical Spectroscopy (ORD and CD)

Objective: To characterize the chiroptical properties of this compound and compare them with its enantiomer.

Protocol:

-

Sample Preparation: A solution of purified this compound of known concentration is prepared in a suitable transparent solvent (e.g., methanol or cyclohexane).

-

Optical Rotatory Dispersion (ORD) Measurement: The ORD spectrum is recorded on a spectropolarimeter over a range of wavelengths. The spectrum will show a plain curve with a negative rotation that becomes increasingly negative at shorter wavelengths.

-

Circular Dichroism (CD) Measurement: The CD spectrum is recorded over the appropriate UV wavelength range. Although the unconjugated olefin in longifolene is a weak chromophore, a CD spectrum can still be obtained. The spectrum of this compound will be a mirror image of the CD spectrum of (+)-longifolene.

Visualizing Stereochemistry and its Determination

To better understand the stereochemical relationships and the workflow for determining the absolute configuration, the following diagrams are provided.

Caption: The chemical structure and absolute configuration of this compound.

Methodological & Application

Application of (-)-Longifolene in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(-)-Longifolene, a naturally occurring tricyclic sesquiterpene, serves as a valuable chiral starting material for the synthesis of reagents used in asymmetric transformations. Its rigid, chiral scaffold allows for the effective transfer of stereochemical information, making it a useful tool in the synthesis of enantiomerically enriched compounds. The most prominent application of this compound is in asymmetric hydroboration through its derivative, dilongifolylborane.

Dilongifolylborane: A Chiral Hydroborating Agent

Dilongifolylborane (Lgf₂BH) is a chiral dialkylborane derived from longifolene. It is an effective reagent for the asymmetric hydroboration of prochiral olefins, leading to the formation of chiral alcohols with moderate to good enantioselectivity.[1] The steric bulk of the longifolyl group plays a crucial role in directing the approach of the borane to one face of the olefin, thereby controlling the stereochemical outcome of the reaction.

The overall process involves two main stages: the synthesis of the chiral hydroborating agent from this compound and its subsequent use in the asymmetric hydroboration of a prochiral alkene, followed by oxidation to the chiral alcohol.

Experimental Protocols

This protocol describes the synthesis of the chiral hydroborating agent from (+)-longifolene, which is analogous for this compound.[2][3]

Materials:

-

(+)-Longifolene (or this compound)

-

Borane-methyl sulfide complex (BMS, 10 M in THF)

-

Anhydrous diethyl ether

-

Schlenk flask and standard inert atmosphere techniques (Nitrogen or Argon)

Procedure:

-

Set up a dry Schlenk flask equipped with a magnetic stirrer and a septum under an inert atmosphere.

-

Charge the flask with (+)-longifolene (2.0 equivalents) and anhydrous diethyl ether.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add the borane-methyl sulfide complex (1.0 equivalent) dropwise to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

-

A white precipitate of dilongifolylborane will form.

-

Isolate the solid product by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under a stream of nitrogen.

This protocol provides a general method for the hydroboration of a prochiral alkene with dilongifolylborane, followed by oxidative workup to the chiral alcohol.[1][2]

Materials:

-

Dilongifolylborane (Lgf₂BH)

-

Prochiral olefin

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (e.g., 3 M NaOH)

-

Hydrogen peroxide (30% H₂O₂)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, suspend dilongifolylborane (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to the desired temperature (typically between 0 °C and -25 °C).

-

Add the prochiral olefin (1.0 equivalent) dropwise to the stirred suspension.

-

Stir the reaction mixture at the same temperature for 2-6 hours, or until the reaction is complete (monitor by TLC or GC).

-

After the hydroboration is complete, carefully add aqueous sodium hydroxide to the reaction mixture, followed by the slow, dropwise addition of hydrogen peroxide, while maintaining the temperature below 40-50 °C with cooling.

-

Stir the mixture at room temperature for 2-4 hours.

-

Separate the aqueous layer and extract it with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure, and purify the crude alcohol product by flash chromatography or distillation.

Quantitative Data

The enantioselectivity of the asymmetric hydroboration using dilongifolylborane is dependent on the structure of the alkene substrate. The following table summarizes reported quantitative data for various classes of alkenes using the reagent derived from (+)-longifolene. The use of this compound would be expected to produce the opposite enantiomer of the alcohol product.

| Entry | Substrate (Olefin) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

| 1 | cis-2-Butene | 2-Butanol | 75 | 78 | R |

| 2 | cis-3-Hexene | 3-Hexanol | 80 | 75 | R |

| 3 | 2-Methyl-1-butene | 2-Methyl-1-butanol | 72 | 60 | R |

| 4 | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butanol | 68 | 65 | R |

| 5 | 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 78 | 70 | (1R, 2R) |

| 6 | 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 82 | 72 | (1R, 2R) |

Data compiled from peer-reviewed literature.[1]

Mechanism of Stereochemical Control

The stereochemical outcome of the hydroboration with dilongifolylborane is dictated by the steric hindrance imposed by the bulky tricyclic longifolyl groups. The reagent approaches the less hindered face of the prochiral alkene, leading to the preferential formation of one enantiomer of the organoborane intermediate. Subsequent oxidation proceeds with retention of configuration, yielding the chiral alcohol.

Other Potential Applications

While the use of this compound as a precursor for a chiral hydroborating agent is well-established, its rigid chiral framework suggests potential for the development of other chiral auxiliaries and ligands for a variety of asymmetric transformations, such as Diels-Alder reactions, aldol additions, and transition metal-catalyzed processes. However, literature primarily focuses on its application in hydroboration. Further research could expand the utility of this readily available chiral terpene in asymmetric synthesis.

References

Synthesis and Application of Dilongifolylborane for Asymmetric Hydroboration

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of dilongifolylborane from (-)-longifolene and its application as a chiral hydroborating agent. Detailed experimental protocols for the preparation of dilongifolylborane and its subsequent use in the asymmetric hydroboration of prochiral olefins are presented. Quantitative data on the enantioselectivity for various alkene substrates are summarized. Furthermore, this guide addresses potential challenges, including the purification of the starting material and troubleshooting the synthesis, to ensure successful and reproducible results. Diagrams illustrating the reaction pathway and experimental workflow are included to provide a clear and concise visual representation of the processes.

Introduction

Asymmetric hydroboration is a powerful and versatile transformation in organic synthesis, enabling the stereoselective conversion of prochiral alkenes into valuable chiral alcohols. The choice of the chiral hydroborating agent is paramount in achieving high levels of enantioselectivity. Dilongifolylborane, derived from the readily available, naturally occurring sesquiterpene this compound, is a highly effective chiral hydroborating agent. Its unique steric profile makes it particularly well-suited for the asymmetric hydroboration of a range of prochiral olefins, offering a valuable tool for the synthesis of enantiomerically enriched compounds in pharmaceutical and fine chemical research.

This application note details the synthesis of dilongifolylborane and provides a general protocol for its use in the asymmetric hydroboration of alkenes, followed by oxidation to the corresponding chiral alcohols.

Synthesis of Dilongifolylborane

Dilongifolylborane is prepared by the reaction of this compound with a borane source, typically borane-dimethyl sulfide complex (BMS). The product precipitates from the reaction mixture as a white, crystalline solid, which can be isolated and stored under an inert atmosphere.

Reaction Scheme:

2 this compound + BH₃•SMe₂ → (Longifolyl)₂BH + SMe₂

Purity of this compound

The purity of the starting this compound is crucial for the successful synthesis of dilongifolylborane. Commercial grades of longifolene can contain impurities, such as other terpenes with similar boiling points (e.g., caryophyllene and isolongifolene), which can react with the borane reagent and lead to the formation of undesired byproducts, reducing the yield and complicating the purification of the desired product. It is recommended to use this compound with a purity of >98%. If the purity is questionable, a purification step is advised.

Experimental Protocol: Synthesis of Dilongifolylborane

Materials:

-

This compound (>98% purity)

-

Borane-dimethyl sulfide complex (BMS, 10 M solution in THF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-